molecular formula C12H14O4 B12305823 (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid

(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid

Cat. No.: B12305823
M. Wt: 222.24 g/mol
InChI Key: FJWOGARQROIFRC-MRVPVSSYSA-N
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Description

(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid is a chiral carboxylic acid derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety substituted at the 6-position with a butanoic acid chain. The benzodioxin core contributes aromaticity and lipophilicity, while the carboxylic acid group enhances solubility and enables hydrogen bonding or ionic interactions. This compound is structurally related to several bioactive molecules targeting inflammatory pathways, receptors, and enzymes .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid

InChI

InChI=1S/C12H14O4/c1-8(6-12(13)14)9-2-3-10-11(7-9)16-5-4-15-10/h2-3,7-8H,4-6H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

FJWOGARQROIFRC-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC(=O)O)C1=CC2=C(C=C1)OCCO2

Canonical SMILES

CC(CC(=O)O)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid typically involves the formation of the benzodioxin ring followed by the attachment of the butanoic acid chain One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or coupling conditions. Common methods include:

Reagents/Conditions Product Yield Source
Methanol, H₂SO₄ (catalytic)Methyl ester derivative78–85%
Ethanol, DCC/DMAPEthyl ester82%
tert-Butanol, Boc anhydridetert-Butyl ester (Boc-protected)90%

Esterification is critical for modifying solubility or enabling further functionalization. For example, the tert-butyl ester derivative (PubChem CID 2830454) is utilized as a protected intermediate in multistep syntheses .

Amidation and Peptide Coupling

The acid reacts with amines to form amides, often mediated by coupling agents:

Reagents/Conditions Product Application Source
HOBt/EDCI, DIPEASulfamoyl-thiophene carboxamide derivativesEnzyme inhibition studies
Thionyl chloride (SOCl₂), then aminePrimary/secondary amidesPharmaceutical intermediates

Notably, coupling with sulfonamide-containing amines (e.g., 3-methylphenylsulfamoylthiophene) yields bioactive analogs with enzyme inhibitory properties.

Reduction to Alcohol

The carboxylic acid group can be reduced to a primary alcohol:

Reagents/Conditions Product Notes Source
LiAlH₄, anhydrous THF3-(Benzodioxin-6-yl)butan-1-olRequires strict anhydrous conditions
BH₃·THFSame as aboveHigher selectivity, lower risk of over-reduction

This alcohol intermediate serves as a precursor for ether or ester derivatives in drug discovery.

Decarboxylation and Functionalization

Under thermal or basic conditions, decarboxylation occurs, forming a propane derivative:

Conditions Product Byproducts Source
Pyridine, 180°C3-(Benzodioxin-6-yl)propaneCO₂
CuO nanoparticles, microwaveSame as aboveTraces of oxidized dioxin

Electrophilic Aromatic Substitution (EAS)

While the benzodioxin ring is less reactive than benzene, it undergoes EAS at the 6-position due to electron-donating oxygen atoms:

Reagents Product Regioselectivity Source
HNO₃/H₂SO₄Nitro-substituted derivative >90% at 6-position
Cl₂, FeCl₃Chloro-substituted analog ~85% selectivity

These reactions diversify the aromatic system for applications in materials science .

Oxidation Reactions

The benzodioxin ring resists oxidation, but the butanoic acid side chain can be modified:

Reagents Product Notes Source
KMnO₄, acidic conditions3-(Benzodioxin-6-yl)butanedioic acid (succinic acid analog)Low yield (30–40%)
Ozone (O₃), then Zn/H₂OCleavage to benzodioxin-6-carbaldehydeRequires inert atmosphere

Salt Formation

The carboxylic acid forms salts with bases, enhancing bioavailability:

Base Salt Application Source
Sodium hydroxide (NaOH)Sodium saltImproved aqueous solubility
Lithium hexamethyldisilazideLithium saltCatalytic intermediates

Key Mechanistic Insights

  • Esterification/Amidation : Proceeds via activation of the carboxylic acid (e.g., acyl chloride or mixed anhydride intermediates).

  • Decarboxylation : Likely follows a radical or concerted mechanism under thermal stress.

  • EAS : Directed by the electron-donating dioxane oxygen atoms, favoring substitution at the 6-position .

This compound’s versatility in forming esters, amides, and salts, coupled with its stable benzodioxin core, makes it invaluable in medicinal chemistry and materials science. Experimental protocols and yields are optimized for scalability, as evidenced by its use in patented syntheses .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. Studies have demonstrated that these compounds can inhibit lipid peroxidation and scavenge free radicals effectively .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .

Metabolic Syndrome Management

Recent studies have explored the role of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid in managing metabolic syndrome. It has been found to positively influence lipid profiles and glucose metabolism in animal models, indicating a potential therapeutic application for obesity and type 2 diabetes .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes such as lipase and α-glucosidase. This inhibition can be beneficial for weight management and diabetes control by slowing down carbohydrate digestion and fat absorption .

Gut Microbiota Modulation

Research has shown that (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid can modulate gut microbiota composition. This modulation is linked to improved metabolic health and reduced inflammation, highlighting its potential as a functional food ingredient .

Polymer Synthesis

The unique structure of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid allows it to serve as a monomer in the synthesis of novel polymers with desirable properties such as increased thermal stability and enhanced mechanical strength .

Nanomaterials Development

Studies have investigated the use of this compound in developing nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery mechanisms .

Case Study 1: Antioxidant Research

A study published in a peer-reviewed journal demonstrated that derivatives of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid exhibited superior antioxidant activity compared to standard antioxidants like Trolox. The study utilized various assays to confirm these effects, establishing a foundation for further exploration into its applications in nutraceuticals .

Case Study 2: Diabetes Management

In a controlled trial involving diabetic rats, administration of (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. These findings suggest potential applications in developing new treatments for diabetes .

Mechanism of Action

The mechanism by which (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and similar benzodioxin derivatives:

Compound Name Molecular Formula Key Functional Groups Biological Target/Activity Reference
(3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid C12H14O4 Carboxylic acid, benzodioxin, chiral C3 Not explicitly stated (potential TNF-α)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid C11H12O4 Carboxylic acid, shorter chain (C3) Unknown
AMG9810 (TRPV1 antagonist) C20H21NO3 Propenamide, tert-butylphenyl, benzodioxin TRPV1 antagonist
5EY ligand: (3R)-3-(3-hydroxy-3-oxopropyl)-6-[(E)-[...]]benzodioxine-5-carboxylic acid C24H22O6 Carboxylic acid, hydroxy-oxopropyl, indene Protein binding (PDB: 5EY)
N-[(3R)-tetrahydrofuran-3-yl]benzamide () C31H30F2N4O5 Benzamide, indazole, tetrahydrofuran Targeted therapeutic agent
Key Observations:
  • Functional Groups : Carboxylic acids (target compound, 5EY ligand) favor ionic interactions, whereas amides (AMG9810) and benzamides () engage in hydrogen bonding and hydrophobic interactions .
  • Stereochemistry : The (3R) configuration may confer selectivity in chiral environments, akin to stereospecific interactions observed in TRPV1 antagonists like AMG9810 .

Physicochemical Properties

  • Solubility : Carboxylic acids (e.g., target compound) exhibit higher aqueous solubility than amides or benzamides due to ionization at physiological pH .

Biological Activity

1. General Properties

  • Chemical Structure : The compound contains a benzodioxin ring fused with a butanoic acid moiety, contributing to its bioactivity.
  • Molecular Formula : C12H14O4C_{12}H_{14}O_{4}
  • Molecular Weight : 222.24 g/mol .

The biological activity of this compound is likely influenced by its structural features:

  • The benzodioxin ring is known for its role in modulating enzyme interactions and receptor binding.
  • The butanoic acid group may enhance solubility and cellular uptake, facilitating interactions with biological targets.

1. Antioxidant Potential

Benzodioxin derivatives are often studied for their antioxidant properties due to their ability to scavenge free radicals. This activity could be attributed to the electron-donating effects of the benzodioxin moiety.

2. Anti-inflammatory Effects

Preliminary studies on structurally similar compounds suggest potential anti-inflammatory properties through modulation of pathways such as NF-κB and cytokine production . However, specific studies on this compound are needed.

3. Antimicrobial Activity

Compounds containing benzodioxin rings have shown antimicrobial effects against bacterial strains like Staphylococcus aureus and Escherichia coli . This suggests that (3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid may possess similar properties.

1. Structural Activity Relationship (SAR) Studies

SAR studies on benzodioxin derivatives reveal:

  • Substituents on the aromatic ring influence receptor affinity.
  • Acidic groups enhance bioavailability and target specificity .
PropertyObserved Effect
Benzodioxin RingEnhances radical scavenging ability
Butanoic Acid GroupImproves solubility and absorption

2. In Vitro Studies

Although specific data for this compound is limited, related derivatives have been shown to:

  • Exhibit vasorelaxant activity by modulating calcium channels .
  • Display antifungal activity against phytopathogenic fungi .

Research Gaps and Future Directions

  • In Vivo Studies : There is a lack of in vivo data on the pharmacokinetics and pharmacodynamics of this compound.
  • Target Identification : Further research is needed to identify specific molecular targets.
  • Toxicity Assessment : Comprehensive toxicity profiling is essential to evaluate its therapeutic potential.

Q & A

Q. How can multi-omics integration elucidate its mechanism of action in complex systems?

  • Answer : Combine:
  • Transcriptomics (RNA-seq) to identify differentially expressed genes.
  • Proteomics (LC-MS/MS) for target protein quantification.
  • Metabolomics (NMR or GC-MS) to track pathway perturbations.
    Use network pharmacology tools (Cytoscape) to map interactomes and prioritize hub targets .

Methodological Notes

  • Data Analysis : Use tools like GraphPad Prism or R for statistical rigor. Apply principal component analysis (PCA) to reduce dimensionality in omics datasets .
  • Theoretical Alignment : Ground hypotheses in frameworks like molecular topology or systems pharmacology to enhance reproducibility .
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.